molecular formula C23H22N2O3 B554277 Z-L-proline beta-naphthylamide CAS No. 86925-99-7

Z-L-proline beta-naphthylamide

Cat. No.: B554277
CAS No.: 86925-99-7
M. Wt: 374.4 g/mol
InChI Key: JNQYOPCQZVPOCL-NRFANRHFSA-N
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Description

Z-L-proline beta-naphthylamide is a biochemical compound used primarily in proteomics research. It is a derivative of proline, an amino acid, and beta-naphthylamide, a naphthalene derivative. This compound is known for its role as a substrate in enzyme activity assays, particularly for testing the activity of hydroxy prolyl aminopeptidase .

Biochemical Analysis

Biochemical Properties

Z-L-proline beta-naphthylamide plays a significant role in biochemical reactions, particularly in the hydrolysis of substrates by hydroxy prolyl aminopeptidase. This reaction releases a colorless free beta-naphthylamine derivative, which can be coupled with a diazo dye coupler to produce a pink to red color . This property makes this compound useful in various enzymatic assays and biochemical tests.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It interacts with specific enzymes and proteins, affecting their activity and function. These interactions can lead to changes in cell function, such as alterations in metabolic flux and gene expression patterns .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to interact with hydroxy prolyl aminopeptidase and other enzymes plays a crucial role in its biochemical activity. These interactions can modulate enzyme activity, leading to downstream effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, such as enzyme inhibition and disruption of cellular processes. These threshold effects highlight the importance of careful dosage control in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in hydrolyzing substrates and releasing beta-naphthylamine derivatives is a key aspect of its metabolic activity. These interactions can influence overall cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, as well as its interactions with other biomolecules. Studying the subcellular localization of this compound provides insights into its role in cellular processes and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-L-proline beta-naphthylamide typically involves the coupling of Z-L-proline with beta-naphthylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for research applications .

Chemical Reactions Analysis

Types of Reactions: Z-L-proline beta-naphthylamide undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

    Hydrolysis: This reaction involves the cleavage of the amide bond in the presence of water and an enzyme such as hydroxy prolyl aminopeptidase.

    Oxidation: Oxidative reactions may involve reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.

    Substitution: Substitution reactions can occur in the presence of suitable nucleophiles or electrophiles, depending on the desired modification of the compound.

Major Products: The major products formed from these reactions include beta-naphthylamine and various derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Z-L-proline beta-naphthylamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

    L-proline beta-naphthylamide: Similar to Z-L-proline beta-naphthylamide but lacks the Z-protecting group.

    L-proline p-nitroanilide: Another proline derivative used in enzyme assays but with a different chromogenic group.

Uniqueness: this compound is unique due to the presence of the Z-protecting group, which provides stability and specificity in enzyme assays. This makes it particularly useful in proteomics research where precise measurement of enzyme activity is crucial .

Properties

IUPAC Name

benzyl (2S)-2-(naphthalen-2-ylcarbamoyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c26-22(24-20-13-12-18-9-4-5-10-19(18)15-20)21-11-6-14-25(21)23(27)28-16-17-7-2-1-3-8-17/h1-5,7-10,12-13,15,21H,6,11,14,16H2,(H,24,26)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQYOPCQZVPOCL-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435802
Record name Z-L-proline beta-naphthylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86925-99-7
Record name Z-L-proline beta-naphthylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Cbz-L-proline β-naphthylamide
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